molecular formula C20H22N2O3 B5817326 1-ethyl-5-methoxy-N-(4-methoxyphenyl)-2-methylindole-3-carboxamide

1-ethyl-5-methoxy-N-(4-methoxyphenyl)-2-methylindole-3-carboxamide

Cat. No.: B5817326
M. Wt: 338.4 g/mol
InChI Key: BOAJDGRKACVGDN-UHFFFAOYSA-N
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Description

1-ethyl-5-methoxy-N-(4-methoxyphenyl)-2-methylindole-3-carboxamide is a synthetic organic compound belonging to the indole class. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-methoxy-N-(4-methoxyphenyl)-2-methylindole-3-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution Reactions:

    Amide Formation: The final step involves the formation of the carboxamide group by reacting the indole derivative with an amine in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-methoxy-N-(4-methoxyphenyl)-2-methylindole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, DCC.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-5-methoxy-N-(4-methoxyphenyl)-2-methylindole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-5-methoxy-2-methylindole-3-carboxamide: Lacks the N-(4-methoxyphenyl) group.

    1-ethyl-2-methylindole-3-carboxamide: Lacks both methoxy groups.

    5-methoxy-2-methylindole-3-carboxamide: Lacks the ethyl group.

Uniqueness

1-ethyl-5-methoxy-N-(4-methoxyphenyl)-2-methylindole-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other indole derivatives.

Properties

IUPAC Name

1-ethyl-5-methoxy-N-(4-methoxyphenyl)-2-methylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-5-22-13(2)19(17-12-16(25-4)10-11-18(17)22)20(23)21-14-6-8-15(24-3)9-7-14/h6-12H,5H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAJDGRKACVGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OC)C(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101325761
Record name 1-ethyl-5-methoxy-N-(4-methoxyphenyl)-2-methylindole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647423
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

713112-96-0
Record name 1-ethyl-5-methoxy-N-(4-methoxyphenyl)-2-methylindole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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